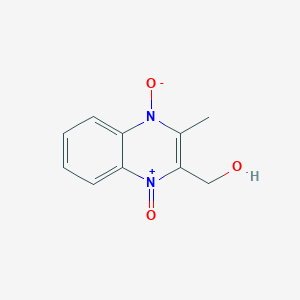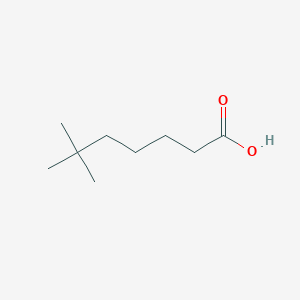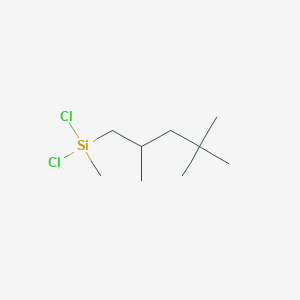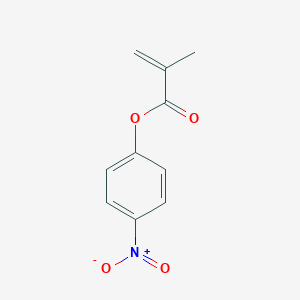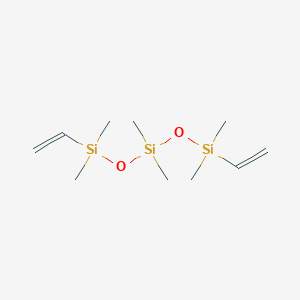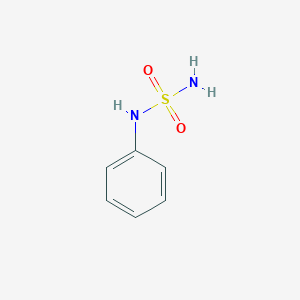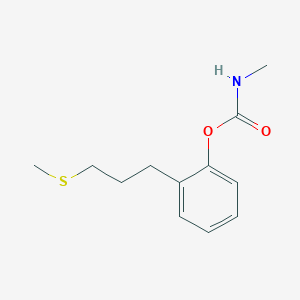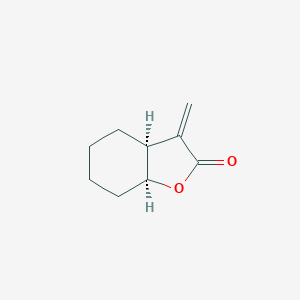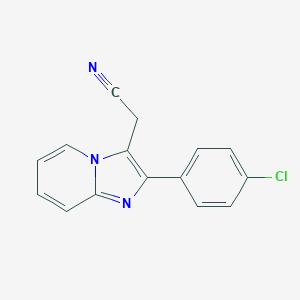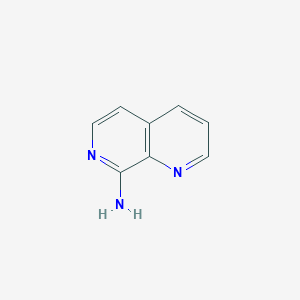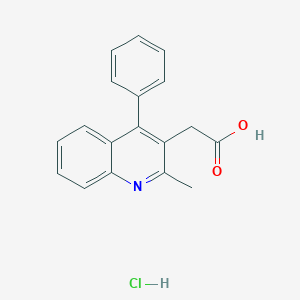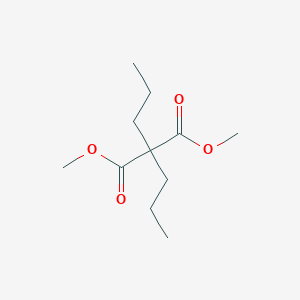
Dimethyl 2,2-dipropylmalonate
Übersicht
Beschreibung
Dimethyl 2,2-dipropylmalonate is a chemical compound that is related to the malonate family, which is characterized by the presence of two ester groups attached to a central carbon atom. Although the provided papers do not directly discuss Dimethyl 2,2-dipropylmalonate, they do provide insights into the chemistry of related malonate compounds and their derivatives. These insights can be extrapolated to understand the properties and reactivity of Dimethyl 2,2-dipropylmalonate.
Synthesis Analysis
The synthesis of malonate derivatives can be complex and varied. For example, the paper titled "Anodic Cyclization of Dimethyl 2-(3-Oxo-3-arylpropyl) Malonates into the Corresponding Dimethyl 2-Aroylcyclopropane-1,1-dicarboxylates" describes the electrooxidation of dimethyl malonate derivatives in the presence of potassium iodide and a base to yield cyclized products . This indicates that malonate derivatives can undergo cyclization reactions under electrochemical conditions, which could be applicable to the synthesis of Dimethyl 2,2-dipropylmalonate.
Molecular Structure Analysis
The molecular structure of malonate derivatives is crucial in determining their reactivity and physical properties. For instance, the paper on the synthesis and characterization of triorganotin bromides reveals that the molecular geometry of these compounds can be determined using NMR spectroscopy and X-ray crystallography . This suggests that similar techniques could be employed to analyze the molecular structure of Dimethyl 2,2-dipropylmalonate.
Chemical Reactions Analysis
Malonate derivatives participate in a variety of chemical reactions. The Diels-Alder reaction, as discussed in the paper on the synthesis of lyxopyranosyl C-glycosides, is one such reaction where malonate derivatives act as dienophiles . Additionally, the paper on the synthesis of fluoromalonates from hexafluoropropene indicates that malonate derivatives can be functionalized to introduce fluorine atoms . These reactions are indicative of the versatility of malonate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of malonate derivatives are influenced by their molecular structure. The solubility behavior of the triorganotin bromides, as described in the paper on their synthesis and characterization, shows that the substituents on the malonate affect their solubility in various solvents . This information can be used to infer that the physical properties of Dimethyl 2,2-dipropylmalonate, such as solubility, will depend on its substituents and molecular conformation.
Wissenschaftliche Forschungsanwendungen
Reductive Cyclization : Perch, Kisanga, and Widenhoefer (2000) investigated the reductive cyclization of Dimethyl Diallylmalonate, leading to the formation of Dimethyl Dipropylmalonate under certain conditions. This study is pivotal in understanding the reactivity and transformation possibilities of similar compounds in organic synthesis (Perch, Kisanga, & Widenhoefer, 2000).
Dimerization and Cascade Oligomerization Reactions : Novikov, Korolev, Timofeev, and Tomilov (2011) explored the dimerization and cascade oligomerization reactions of Dimethyl 2-phenylcyclopropan-1,1-dicarboxylate, a similar compound, catalyzed by Lewis acids. This research provides insights into the potential synthetic applications of similar malonate derivatives (Novikov, Korolev, Timofeev, & Tomilov, 2011).
Nickel-Catalyzed Alkylation : Bricout, Carpentier, and Mortreux (1996) reported on the alkylation of various allylic acetates with Dimethyl Malonate, catalyzed by nickel-diphosphine complexes. This study contributes to the understanding of catalytic mechanisms and the efficiency of certain ligands in such reactions (Bricout, Carpentier, & Mortreux, 1996).
Electrooxidation in Organic Synthesis : Okimoto, Yamamori, Ohashi, Hoshi, and Yoshida (2013) demonstrated the electrooxidation of Dimethyl 2-(3-oxo-3-arylpropyl)malonates to yield cyclized products. Their research highlights the application of electrochemical methods in organic synthesis, particularly in the cyclization of malonate derivatives (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).
Catalytic Asymmetric Alkylation : Rabeyrin, Nguefack, and Sinou (2000) investigated the palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate in water, using surfactants and achieving high enantioselectivities. This study is relevant for the development of more efficient and environmentally friendly catalytic processes (Rabeyrin, Nguefack, & Sinou, 2000).
Synthesis of Fluoromalonates : Ishikawa and Takaoka (1981) focused on the synthesis of Dimethyl and Diethyl Fluoromalonates, highlighting the versatility of malonate derivatives in synthesizing fluorinated compounds, which have wide applications in pharmaceuticals and agrochemicals (Ishikawa & Takaoka, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2,2-dipropylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAHACGDXIMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343366 | |
| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-dipropylmalonate | |
CAS RN |
16644-05-6 | |
| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



